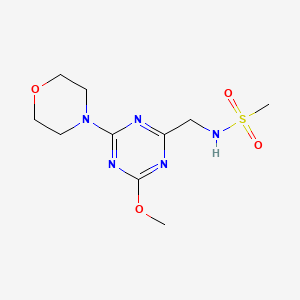

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide” is a chemical compound. It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring consisting of three nitrogen atoms and three carbon atoms . The triazine core is substituted with a methoxy group, a morpholino group, and a methanesulfonamide group .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists : A series of indazole arylsulfonamides, which include derivatives of the chemical structure similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide, were synthesized and examined as human CCR4 antagonists. This research highlights the potential therapeutic applications in targeting CCR4 for various diseases, including allergic and inflammatory conditions. The study demonstrated that methoxy or hydroxyl-containing groups were more potent, and morpholine derivatives exhibited good oral absorption but high clearance, indicating the importance of these substituents in drug design (Procopiou et al., 2013).

Antimicrobial Activities : The synthesis of new 1,2,4-Triazole derivatives, including structural variations similar to the given compound, showed some compounds possessing good to moderate antimicrobial activities against tested microorganisms. This suggests the potential for developing new antimicrobial agents based on the core chemical structure (Bektaş et al., 2010).

Organic Synthesis and Chemical Studies

Microwave-assisted Cleavage : A microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using neat methanesulfonic acid highlights a potential application of similar sulfonamide derivatives in organic synthesis, particularly in the removal of protecting groups or synthesis of desmethyl precursors for further chemical transformations (Fredriksson & Stone-Elander, 2002).

Synthesis of N-Heterocycles : The compound's structural analogs were utilized in the synthesis of stereodefined C-substituted morpholines and piperazines, showcasing its utility in creating complex heterocyclic structures that are prevalent in many pharmaceuticals and biologically active molecules (Matlock et al., 2015).

Materials Science and Analytical Chemistry

Crystallographic Studies : The structure and intermolecular interactions of nimesulide triazole derivatives, which share functional groups with the mentioned compound, were investigated using X-ray powder diffraction. This kind of research contributes to understanding the crystallographic properties and potential material science applications of such compounds (Dey et al., 2015).

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of 1,3,5-triazine , which is commonly used in the synthesis of various herbicides and antimicrobial agents . Therefore, it can be inferred that the compound might interact with biological targets that are crucial for the growth and survival of certain plants or microorganisms.

Mode of Action

Based on its structural similarity to other 1,3,5-triazine derivatives, it can be hypothesized that it might interfere with the normal functioning of its biological targets, leading to the inhibition of their growth and proliferation .

Biochemical Pathways

Given its potential antimicrobial and herbicidal properties, it might disrupt the metabolic pathways essential for the survival and growth of certain plants or microorganisms .

Result of Action

Based on its potential antimicrobial and herbicidal properties, it can be inferred that it might lead to the death of certain plants or microorganisms by disrupting their normal metabolic functions .

Propiedades

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O4S/c1-18-10-13-8(7-11-20(2,16)17)12-9(14-10)15-3-5-19-6-4-15/h11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJACKMUMHNWTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784658.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2784661.png)

![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)

![1-(4-fluorobenzyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784667.png)